5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide
Overview
Description
5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide is a heterocyclic compound with the molecular formula C9H11NO2S. This compound is known for its unique structure, which includes a sulfur atom and an aza-benzocycloheptene ring system.
Preparation Methods
The synthesis of 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide involves several steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide can be compared with other similar compounds, such as:
- Thieno[3,2-d]pyrimidin-2-amine
- 6-Bromothieno[3,2-d]pyrimidin-2-amine
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethanamine
These compounds share structural similarities but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
1,2,3,5-tetrahydro-4λ6,1-benzothiazepine 4,4-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-10-9-4-2-1-3-8(9)7-13/h1-4,10H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAVLNDPCBSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214046 | |
Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-99-8 | |
Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211594-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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